Methylgallate
Overview
Description
Methyl gallate is a phenolic compound found in Terminalia myriocarpa and Geranium niveum. It is also found in wine. It is the methyl ester of gallic acid .
Synthesis Analysis
While there are not many details available on the synthesis of Methyl gallate, it is known to be a component of several plants and is likely synthesized through natural metabolic processes .
Molecular Structure Analysis
Methyl gallate has the molecular formula C8H8O5 and a molecular weight of 184.15 . It is the methyl ester of gallic acid .
Chemical Reactions Analysis
Methyl gallate has been studied for its deprotonation process for the hydroxyls of the galloyl group . It has also been observed to undergo the para-quinoid localization in the benzene ring .
Physical And Chemical Properties Analysis
Methyl gallate has a density of 1.5±0.1 g/cm3, a boiling point of 450.1±40.0 °C at 760 mmHg, and a melting point of 201-204 °C .
Scientific Research Applications
Application in Oncology
- Scientific Field : Oncology
- Summary of the Application : MG is known to alleviate several cancer symptoms. It has been found to suppress the migration, invasion, and epithelial-mesenchymal transition of hepatocellular carcinoma cells .
- Methods of Application or Experimental Procedures : The impact of MG on the proliferation of a human hepatocellular carcinoma cell line, BEL-7402, was determined using MTT and colony formation assays. Wound healing and transwell assays were used to quantify the migration and invasion of hepatocellular carcinoma cells. Western blotting was used to quantify the expression of the AMPK/NF-κB signaling pathway proteins .
- Results or Outcomes : MG showed anti-proliferative effects both in vitro and in vivo. It downregulated the protein expression of AMPK, NF-κB, p-NF-κB, and vimentin and upregulated the expression of E-cadherin in a dose-dependent manner. Additionally, MG inhibited the migration and invasion of hepatocellular carcinoma cells by decreasing MMP9 and MMP2 expression and increasing TIMP-2 expression .
Application in Hepatology
- Scientific Field : Hepatology
- Summary of the Application : MG has been found to have a hepatoprotective effect against t-BHP induced oxidative stress .
- Methods of Application or Experimental Procedures : The antioxidant activity and lipid peroxidation inhibitory activity of MG were investigated. Its effect on t-BHP induced cell cytotoxicity, ROS production and sub-G1 phase cells in Chang liver cells was also studied .
- Results or Outcomes : MG possessed strong antioxidant activity and lipid peroxidation inhibitory activity. It inhibited t-BHP induced cell cytotoxicity, ROS production and sub-G1 phase cells in Chang liver cells. MG also attenuated activated signal p38 and decreased mitochondrial-mediated cell death by regulating pro- and anti-apoptotic proteins .
Application in Neurology
- Scientific Field : Neurology
- Summary of the Application : MG has been found to have neuroprotective effects. It can protect neurons from oxidative stress-induced damage, which is a common factor in various neurodegenerative diseases .
- Methods of Application or Experimental Procedures : The neuroprotective effects of MG were studied using in vitro models of oxidative stress. Neuronal cells were exposed to oxidative stress and the effects of MG treatment were assessed .
- Results or Outcomes : MG was found to significantly reduce oxidative stress-induced neuronal damage. It also enhanced the antioxidant defense mechanisms of the cells, thereby protecting them from further damage .
Application in Dermatology
- Scientific Field : Dermatology
- Summary of the Application : MG has been shown to have potential benefits in skin care. It has anti-inflammatory and antioxidant properties, which can help in the treatment of various skin conditions .
- Methods of Application or Experimental Procedures : The effects of MG on skin cells were studied using in vitro models. Skin cells were treated with MG and the effects on cell proliferation, inflammation, and oxidative stress were assessed .
- Results or Outcomes : MG treatment resulted in reduced inflammation and oxidative stress in skin cells. It also promoted cell proliferation, suggesting potential benefits in wound healing and skin regeneration .
Application in Antioxidant Research
- Scientific Field : Antioxidant Research
- Summary of the Application : MG is known as one of the major antioxidants. It has been found to protect human cells from oxidative stress .
- Methods of Application or Experimental Procedures : The antioxidant activity of MG was investigated using in vitro models. Human cells were exposed to oxidative stress and the effects of MG treatment were assessed .
- Results or Outcomes : MG was found to significantly reduce oxidative stress-induced damage in human cells. It also enhanced the antioxidant defense mechanisms of the cells, thereby protecting them from further damage .
Application in Pharmacology
- Scientific Field : Pharmacology
- Summary of the Application : MG, a polyphenolic compound found in plants, is widely used in traditional Chinese medicine. It is known to alleviate several cancer symptoms .
- Methods of Application or Experimental Procedures : The antitumor effects of MG were studied using in vitro and in vivo models. The impact of MG on the proliferation of a human hepatocellular carcinoma cell line, BEL-7402, was determined using MTT and colony formation assays .
- Results or Outcomes : MG showed anti-proliferative effects both in vitro and in vivo. It downregulated the protein expression of AMPK, NF-κB, p-NF-κB, and vimentin and upregulated the expression of E-cadherin in a dose-dependent manner .
Safety And Hazards
Future Directions
Methyl gallate has shown promising results in the treatment of various conditions. For instance, it has been found to suppress the migration, invasion, and epithelial-mesenchymal transition of hepatocellular carcinoma cells . More research is needed to fully understand its potential therapeutic applications.
properties
IUPAC Name |
methyl 3,4,5-trihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,9-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSFWRHWHYMIOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059189 | |
Record name | Benzoic acid, 3,4,5-trihydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |
Record name | Gallic acid methyl ester | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20817 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.00000178 [mmHg] | |
Record name | Gallic acid methyl ester | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20817 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Methyl gallate | |
CAS RN |
99-24-1 | |
Record name | Methyl gallate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gallic acid methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 99-24-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363001 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 3,4,5-trihydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3,4,5-trihydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.492 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL GALLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/623D3XG80C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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